5'-O-Benzoyl-3'-deoxy-3'-[(diethoxyphosphoryl)methyl]adenosine
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Overview
Description
The compound ((2S,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3-((diethoxyphosphoryl)methyl)-4-hydroxytetrahydrofuran-2-yl)methyl benzoate is a complex organic molecule with significant potential in various scientific fields. This compound features a purine base linked to a tetrahydrofuran ring, which is further connected to a benzoate group. The presence of multiple functional groups, including an amino group, a hydroxyl group, and a diethoxyphosphoryl group, makes it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3-((diethoxyphosphoryl)methyl)-4-hydroxytetrahydrofuran-2-yl)methyl benzoate typically involves multi-step organic synthesis. The process begins with the preparation of the purine base, which is then linked to the tetrahydrofuran ring through a series of nucleophilic substitution reactions. The diethoxyphosphoryl group is introduced via phosphorylation reactions, and the benzoate group is attached through esterification.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance reaction rates. Purification steps such as recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
((2S,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3-((diethoxyphosphoryl)methyl)-4-hydroxytetrahydrofuran-2-yl)methyl benzoate: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the purine base and benzoate group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while nucleophilic substitution at the purine base can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
((2S,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3-((diethoxyphosphoryl)methyl)-4-hydroxytetrahydrofuran-2-yl)methyl benzoate: has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ((2S,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3-((diethoxyphosphoryl)methyl)-4-hydroxytetrahydrofuran-2-yl)methyl benzoate involves its interaction with specific molecular targets. The purine base can bind to nucleic acids, potentially interfering with DNA and RNA synthesis. The diethoxyphosphoryl group may participate in phosphorylation reactions, affecting cellular signaling pathways. These interactions can lead to various biological effects, including inhibition of viral replication and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
((2S,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3-((diethoxyphosphoryl)methyl)-4-hydroxytetrahydrofuran-2-yl)methyl benzoate: can be compared to other nucleoside analogs and phosphorylated compounds. Similar compounds include:
Adenosine: A naturally occurring nucleoside with similar purine structure.
Tenofovir: An antiviral drug with a similar diethoxyphosphoryl group.
Zidovudine: Another antiviral nucleoside analog with a different sugar moiety.
The uniqueness of ((2S,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3-((diethoxyphosphoryl)methyl)-4-hydroxytetrahydrofuran-2-yl)methyl benzoate lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
90012-84-3 |
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Molecular Formula |
C22H28N5O7P |
Molecular Weight |
505.5 g/mol |
IUPAC Name |
[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3-(diethoxyphosphorylmethyl)-4-hydroxyoxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C22H28N5O7P/c1-3-32-35(30,33-4-2)11-15-16(10-31-22(29)14-8-6-5-7-9-14)34-21(18(15)28)27-13-26-17-19(23)24-12-25-20(17)27/h5-9,12-13,15-16,18,21,28H,3-4,10-11H2,1-2H3,(H2,23,24,25)/t15-,16-,18-,21-/m1/s1 |
InChI Key |
AQKBRJPDHUBYCZ-BZSOYRFXSA-N |
Isomeric SMILES |
CCOP(=O)(C[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)N)COC(=O)C4=CC=CC=C4)OCC |
Canonical SMILES |
CCOP(=O)(CC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)COC(=O)C4=CC=CC=C4)OCC |
Origin of Product |
United States |
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